Bisphenol A diacetate

Catalog No.
S1536371
CAS No.
10192-62-8
M.F
C19H20O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A diacetate

CAS Number

10192-62-8

Product Name

Bisphenol A diacetate

IUPAC Name

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H20O4/c1-13(20)22-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)23-14(2)21/h5-12H,1-4H3

InChI Key

NSNHONPMCQYMNT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C

Dentistry

Environmental Science

Food Products

Adsorption Process

Enzymatic Process

Pharmaceuticals

Chemical Synthesis

Plastic Manufacturing

Epoxy Resins

Bisphenol A diacetate is an organic compound with the chemical formula C₁₉H₂₀O₄. It is a derivative of bisphenol A, where two acetyl groups are added to the hydroxyl groups of the bisphenol structure. This modification enhances its solubility and alters its reactivity, making it useful in various applications, particularly in polymer chemistry. Bisphenol A diacetate is primarily utilized as a monomer in the synthesis of polycarbonate plastics and other polymeric materials.

Currently, there's no documented research on the specific mechanism of action of BPAD in biological systems. Due to its structural similarity to BPA, it might have similar endocrine-disrupting properties, but more research is needed [].

  • Limited data exists on the specific hazards of BPAD. However, considering its structural relation to BPA, it's advisable to handle it with caution and follow standard laboratory safety protocols when working with organic chemicals [].

Future Research Directions

  • Research is needed to understand the potential biological effects of BPAD, particularly its interaction with hormone receptors and potential endocrine disruption.
  • Investigating its environmental fate and degradation pathways is also crucial.
, including:

  • Hydrolysis: In aqueous environments, bisphenol A diacetate can hydrolyze to regenerate bisphenol A and acetic acid.
  • Polymerization: It can participate in polymerization reactions, particularly with dimethyl carbonate to form polycarbonate materials through a melt phase carbonate-ester interchange reaction .
  • Oxidative Degradation: Similar to bisphenol A, bisphenol A diacetate can react with hydroxyl radicals, leading to oxidative degradation pathways that can produce various hydroxylated intermediates .

The biological activity of bisphenol A diacetate is closely related to its parent compound, bisphenol A. Research indicates that bisphenol A and its derivatives can exhibit endocrine-disrupting properties. These compounds may interfere with hormonal functions and have been associated with various health issues, including reproductive toxicity and developmental problems in wildlife and humans . The specific biological effects of bisphenol A diacetate require further investigation to fully understand its impact on human health and the environment.

Bisphenol A diacetate is synthesized from bisphenol A through acetylation. The general steps include:

  • Acetylation Reaction: Bisphenol A is reacted with acetic anhydride or acetyl chloride in the presence of a catalyst (such as pyridine) to introduce acetyl groups onto the hydroxyl functionalities.
  • Purification: The product is purified through recrystallization or distillation to remove unreacted starting materials and by-products.

This method allows for the efficient production of bisphenol A diacetate with high yields.

Bisphenol A diacetate finds applications in various fields:

  • Polymer Production: It serves as a key monomer for synthesizing polycarbonate plastics, which are known for their strength and transparency.
  • Coatings and Adhesives: Due to its improved solubility and reactivity, it is used in formulating coatings and adhesives that require enhanced performance characteristics.
  • Biomedical

Studies on the interactions of bisphenol A diacetate focus on its reactivity with environmental pollutants and biological systems. For instance:

  • Reactivity with Hydroxyl Radicals: Similar to bisphenol A, bisphenol A diacetate reacts with hydroxyl radicals, which can lead to degradation products that may have different toxicological profiles .
  • Endocrine Disruption Potential: Investigations into its potential endocrine-disrupting effects are crucial for understanding its safety profile in consumer products.

Several compounds share structural similarities with bisphenol A diacetate. Here’s a comparison highlighting their uniqueness:

Compound NameFormulaKey Features
Bisphenol AC₁₅H₁₆O₂Parent compound; widely studied for toxicity.
Bisphenol FC₁₂H₁₂O₃Used in epoxy resins; less toxic than BPA.
Bisphenol SC₁₂H₁₀O₄SSulfonated version; used in thermoplastics.
Bisphenol ZC₁₃H₁₈OUsed in specialty polymers; has unique properties.

Bisphenol A diacetate is unique due to its acetylation modification, which enhances solubility and alters reactivity compared to these similar compounds. Its applications in polymer chemistry make it particularly valuable despite potential health concerns associated with its parent compound.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10192-62-8

Wikipedia

Bisphenol A diacetate

General Manufacturing Information

Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate: INACTIVE

Dates

Last modified: 08-15-2023

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